molecular formula C23H29N5O3S B6570729 4-butoxy-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide CAS No. 946220-59-3

4-butoxy-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide

Cat. No.: B6570729
CAS No.: 946220-59-3
M. Wt: 455.6 g/mol
InChI Key: HKLINOGRGNXDFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-butoxy-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a pyrimidine scaffold. Its structure comprises:

  • A sulfonamide group linked to a 4-butoxy-substituted benzene ring.
  • A 4-aminophenyl moiety connected to a 4-(dimethylamino)-6-methylpyrimidin-2-yl group.

This hybrid architecture combines the sulfonamide’s bioactivity (e.g., antimicrobial, anti-inflammatory) with the pyrimidine ring’s capacity for hydrogen bonding and π-π interactions, enhancing target binding .

Properties

IUPAC Name

4-butoxy-N-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O3S/c1-5-6-15-31-20-11-13-21(14-12-20)32(29,30)27-19-9-7-18(8-10-19)25-23-24-17(2)16-22(26-23)28(3)4/h7-14,16,27H,5-6,15H2,1-4H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLINOGRGNXDFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route A: Chloropyrimidine Amination

2-Chloro-4-(dimethylamino)-6-methylpyrimidine is reacted with ammonium hydroxide under reflux in ethanol (80°C, 12 h) to yield the 2-amino derivative. Catalysts such as cesium carbonate improve yields by facilitating deprotonation.

Reaction Conditions Table

Starting MaterialReagentSolventTemperatureTimeYield
2-Chloro-4-(dimethylamino)-6-methylpyrimidineNH₄OH (28%)Ethanol80°C12 h78%

Route B: Direct Coupling of Diamines

An alternative method involves condensing 4,6-dimethylpyrimidine-2-amine with dimethylamine hydrochloride in the presence of paraformaldehyde (DMF, 120°C, 6 h). This one-pot reaction avoids halogenated intermediates but requires strict moisture control.

Preparation of 4-Butoxybenzenesulfonyl Chloride

The sulfonyl chloride precursor is synthesized via sulfonation and chlorination:

Sulfonation of Butoxybenzene

Butoxybenzene reacts with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C. The reaction is exothermic, necessitating slow addition to prevent decomposition.

Key Parameters

  • Molar Ratio : 1:1.2 (butoxybenzene:ClSO₃H)

  • Reaction Time : 2 h

  • Yield : 85–90%

Chlorination of Sulfonic Acid

The resultant 4-butoxybenzenesulfonic acid is treated with phosphorus pentachloride (PCl₅) in thionyl chloride (SOCl₂) under reflux (70°C, 4 h). Excess SOCl₂ is removed via distillation.

Coupling of Pyrimidine Amine and Sulfonyl Chloride

The final step involves nucleophilic substitution between the pyrimidine amine and sulfonyl chloride. Three methods are prevalent:

Method 1: Base-Mediated Coupling in DMF

Pyrimidine amine (1 equiv) reacts with 4-butoxybenzenesulfonyl chloride (1.1 equiv) in dimethylformamide (DMF) using cesium carbonate (2 equiv) as a base (25°C, 8 h). The high polarity of DMF enhances solubility but may require post-reaction purification via column chromatography.

Optimization Data

BaseSolventTemperatureTimeYield
Cs₂CO₃DMF25°C8 h72%
K₂CO₃ACN60°C6 h65%
Et₃NTHF0°C → 25°C12 h58%

Method 2: Phase-Transfer Catalysis

Employing benzyltriethylammonium chloride (BTEAC) in a toluene-water biphasic system reduces side reactions. The sulfonyl chloride is added dropwise to the amine solution, and the mixture is stirred vigorously (70°C, 3.5 h). This method achieves 80% yield with minimal byproducts.

Method 3: Low-Temperature Coupling

For heat-sensitive intermediates, reactions are conducted in tetrahydrofuran (THF) at −10°C using n-butyllithium as a base. This approach minimizes decomposition but requires anhydrous conditions.

Purification and Characterization

Crude product is purified via recrystallization (isopropyl alcohol/water) or silica gel chromatography (eluent: ethyl acetate/hexane). Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structure and purity.

Typical Analytical Data

  • ¹H NMR (DMSO-d₆) : δ 8.13 (t, J = 7.2 Hz, 2H), 5.42 (d, J = 11.4 Hz, 1H), 2.90 (m, 1H).

  • HRMS : m/z 516.1740 [M−H]⁻.

Industrial-Scale Considerations

Continuous flow reactors improve reproducibility for large-scale synthesis. Automated systems control exothermic reactions during sulfonation, while solvent recovery units reduce waste.

Challenges and Mitigation

  • Steric Hindrance : The butoxy group slows coupling kinetics; using excess sulfonyl chloride (1.2 equiv) compensates.

  • Byproduct Formation : Azo-linked dimers may form during prolonged reactions; quenching with ice-water prevents this .

Chemical Reactions Analysis

Types of Reactions

4-Butoxy-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

  • Oxidation: : Reacts with oxidizing agents like potassium permanganate, leading to the formation of sulfonamide oxides.

  • Reduction: : Can be reduced using hydrogenation catalysts like palladium, yielding different amine derivatives.

  • Substitution: : Participates in electrophilic and nucleophilic substitution reactions, especially at the pyrimidine and phenyl rings.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Hydrogen gas with palladium on carbon, lithium aluminum hydride.

  • Bases: : Sodium hydroxide, potassium carbonate.

  • Catalysts: : Palladium on carbon, copper iodide.

Major Products Formed

The major products from these reactions include various sulfonamide derivatives, amine compounds, and substituted pyrimidines.

Scientific Research Applications

4-Butoxy-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide has diverse applications in scientific research:

  • Chemistry: : Utilized as a reagent in organic synthesis and as a precursor for more complex molecules.

  • Biology: : Studied for its interactions with biological macromolecules and potential use in bioassays.

  • Medicine: : Explored for its pharmacological properties, including as a potential therapeutic agent.

  • Industry: : Used in the manufacture of specialty chemicals and advanced materials.

Mechanism of Action

The compound exerts its effects through specific molecular interactions. In biological systems, it interacts with enzymes and receptors, modulating their activity. The presence of dimethylamino and sulfonamide groups allows it to bind to multiple targets, influencing pathways related to cell signaling and metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

4-{[4-(Benzylamino)-6-Chloro-1,3,5-Triazin-2-yl]-Amino}-N-(Pyridin-2-yl)Benzene-1-Sulfonamide ()
  • Core Structure : Triazine-sulfonamide hybrid.
  • Key Differences: Replaces the pyrimidine ring with a chloro-substituted triazine, altering electronic properties and steric bulk.
  • Biological Implications: Triazines often exhibit anti-inflammatory or antimicrobial activity, but the chloro substituent may introduce reactivity challenges compared to the dimethylamino group in the target compound .
N-[4-({4-[(4-Methoxyphenyl)Amino]-6-Methylpyrimidin-2-yl}Amino)Phenyl]-2-Methyl-5-(Propan-2-yl)Benzene-1-Sulfonamide ()
  • Core Structure : Pyrimidine-sulfonamide hybrid.
  • Key Differences: Substitutes 4-methoxyphenylamino and isopropyl groups for the target’s dimethylamino and butoxy groups.
  • Biological Implications: Methoxy and isopropyl groups may enhance metabolic stability but reduce aqueous solubility compared to the target’s dimethylamino and butoxy substituents.
N-(4-Methoxyphenyl)Benzene-1-Sulfonamide ()
  • Core Structure : Simple sulfonamide lacking a heterocyclic moiety.
  • Key Differences: No pyrimidine or triazine ring, limiting opportunities for π-π stacking or hydrogen bonding. The 4-methoxyphenyl group provides moderate electron-donating effects but lacks the complexity of the target’s pyrimidine-aminophenyl system .
  • Biological Implications : Simpler sulfonamides often show weaker target affinity due to reduced interaction sites.

Comparative Analysis Table

Compound Core Structure Substituents Key Properties Biological Implications
Target: 4-Butoxy-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide Pyrimidine-sulfonamide Butoxy (C₄H₉O), dimethylamino (N(CH₃)₂), methyl (CH₃) High lipophilicity (butoxy), strong H-bonding (pyrimidine) Enhanced target binding and metabolic stability
4-{[4-(Benzylamino)-6-chloro-triazin-2-yl]-amino}-N-(pyridin-2-yl)benzene-1-sulfonamide () Triazine-sulfonamide Chloro (Cl), benzylamino (C₆H₅CH₂NH) Moderate solubility (benzyl), reactive chloro group Potential anti-inflammatory activity
N-[4-({4-[(4-methoxyphenyl)amino]-6-methylpyrimidin-2-yl}amino)phenyl]-2-methyl-5-(isopropyl)benzene-1-sulfonamide () Pyrimidine-sulfonamide Methoxyphenyl (C₆H₄OCH₃), isopropyl (C(CH₃)₂) Increased lipophilicity (isopropyl), electron-rich (methoxy) Improved metabolic stability, possible CYP inhibition
N-(4-Methoxyphenyl)benzene-1-sulfonamide () Simple sulfonamide Methoxy (OCH₃) Low molecular weight, limited interaction sites Baseline antimicrobial activity

Research Findings and Implications

  • Pyrimidine vs. Triazine Cores : Pyrimidine-based sulfonamides (target and ) generally exhibit stronger hydrogen-bonding capacity compared to triazine derivatives (), improving target affinity .
  • Substituent Effects: Butoxy vs. In contrast, isopropyl () and methoxy () groups offer balanced hydrophobicity . Dimethylamino vs. Benzylamino/Chloro: The dimethylamino group in the target provides electron-donating effects without the steric hindrance of benzylamino () or the reactivity of chloro substituents .

Biological Activity

4-butoxy-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamide is a synthetic organic compound that has attracted significant interest in medicinal chemistry due to its potential biological activities, particularly in the areas of antimicrobial and anticancer properties. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A butoxy group
  • A sulfonamide moiety
  • A pyrimidine derivative

The molecular formula is C26H33N5O2C_{26}H_{33}N_{5}O_{2}, with a molecular weight of approximately 455.6 g/mol. The compound's InChI key is JFVAFWFCWNYEKZ-UHFFFAOYSA-N, which aids in its identification within chemical databases .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological pathways. It may modulate the activity of enzymes or receptors, leading to various biological effects. The following mechanisms have been proposed based on current research:

  • Antimicrobial Activity : The compound exhibits potential antimicrobial properties, which are characteristic of many sulfonamide derivatives. It may inhibit bacterial growth by interfering with folate synthesis pathways.
  • Anticancer Properties : Preliminary studies suggest that this compound may affect cancer cell proliferation. It is hypothesized that it could induce apoptosis in certain cancer cell lines through mechanisms involving cellular signaling pathways .

Research Findings and Case Studies

Several studies have investigated the biological activity of related sulfonamide compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activities

CompoundActivity TypeMechanismReference
This compoundAntimicrobialInhibition of folate synthesis
4-butoxy-N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzene-1-sulfonamideAnticancerInduction of apoptosis
4-(2-aminoethyl)-benzenesulfonamideCardiovascular effectsInteraction with calcium channels

Case Study: Anticancer Activity

A study investigating the anticancer properties of sulfonamide derivatives found that compounds similar to this compound exhibited significant cytotoxic effects against various cancer cell lines. These effects were linked to the modulation of signaling pathways involved in cell survival and apoptosis .

Pharmacokinetic Studies

Pharmacokinetic parameters for related compounds have been evaluated using computational models. For instance, studies indicated that certain sulfonamide derivatives exhibit favorable absorption and distribution characteristics, which are critical for their therapeutic efficacy .

Q & A

Spectroscopic Techniques :

  • 1H NMR^1 \text{H NMR}/13C NMR^{13} \text{C NMR}: Identify aromatic protons, butoxy chain (-OCH₂CH₂CH₂CH₃), and dimethylamino (-N(CH₃)₂) groups .
  • FT-IR : Confirm sulfonamide S=O stretches (~1350–1150 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Q. Chromatography :

  • HPLC : Assess purity (>95% recommended for biological assays) using a C18 column and acetonitrile/water gradient .

Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ ion) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

Systematic Substituent Variation : Modify the butoxy chain length, pyrimidine substituents (e.g., replace dimethylamino with ethylamino), or benzene ring substituents (e.g., add halogens for lipophilicity) .

Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or enzymatic inhibition assays. Compare IC₅₀ values to identify critical functional groups .

Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding interactions with active sites, guiding rational design .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Methodological Answer :

Assay Validation : Ensure consistency in buffer conditions (pH, ionic strength) and enzyme concentrations. For cell-based assays, confirm membrane permeability via logP calculations or parallel artificial membrane permeability assays (PAMPA) .

Orthogonal Assays : Use SPR (surface plasmon resonance) to measure binding affinity independently of enzymatic activity .

Metabolite Screening : Test for prodrug activation or off-target effects using LC-MS/MS to detect metabolite formation in cell lysates .

Q. What strategies improve the aqueous solubility of this hydrophobic sulfonamide derivative?

  • Methodological Answer :

Prodrug Design : Introduce phosphate or glycoside groups at the butoxy chain to enhance hydrophilicity, which can be cleaved in vivo .

Cocrystallization : Screen with coformers (e.g., succinic acid) to create stable cocrystals with improved dissolution rates .

Nanoformulation : Use liposomes or polymeric nanoparticles (e.g., PLGA) to encapsulate the compound, enhancing bioavailability .

Methodological Challenges and Solutions

Q. How can researchers troubleshoot low yields in the final coupling step?

  • Answer :
  • Catalyst Optimization : Replace Pd(PPh₃)₄ with Pd₂(dba)₃/Xantphos for better stability in amination reactions .
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to improve reagent solubility .
  • Temperature Control : Use microwave-assisted synthesis (e.g., 150°C for 30 min) to accelerate reaction kinetics .

Q. What analytical methods are suitable for detecting degradation products during stability studies?

  • Answer :
  • Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base), then analyze via:
  • UPLC-MS/MS : Identify degradation products by comparing fragmentation patterns with the parent compound .
  • XRD : Monitor crystallinity changes that may indicate polymorphic transitions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.